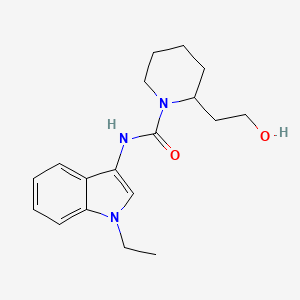

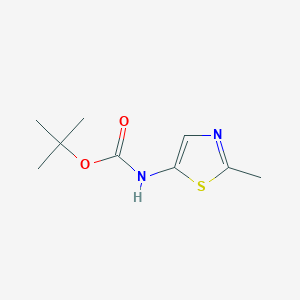

N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide is a nitrogenous organic molecule that likely exhibits pharmacological activity due to its structural features. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar piperidine derivatives and their synthesis, pharmacological evaluation, and structural analysis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that include acylation, deprotection, and salt formation . For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through a reaction with 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides involved analogue-based rational design and screening . These methods could potentially be adapted for the synthesis of N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures . These methods would be essential in determining the molecular structure of N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines . The reactivity of the piperidine nitrogen, as well as the presence of substituents, can significantly influence the chemical behavior of these compounds . Understanding these reactions is crucial for the development of new compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the piperidine ring and the overall molecular structure . DFT studies can provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are related to the reactivity and interaction of the compound with biological targets . These analyses are important for predicting the behavior of N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide in biological systems and its potential as a pharmacological agent.

Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research on indole-2-carboxamides, including compounds structurally similar to N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide, has shown their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). Studies have indicated that the structural modifications of indole-2-carboxamides significantly impact their binding affinity and cooperativity at the CB1 receptor. These findings suggest potential applications in modifying cannabinoid receptor interactions, with implications in neurological and pharmacological research (Price et al., 2005).

Chemical Functionalities Optimization

Another study focused on optimizing the chemical functionalities of indole-2-carboxamides, closely related to N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide. The research revealed key structural requirements for allosteric modulation of the CB1 receptor, such as chain length and electron-withdrawing groups. This optimization process led to the discovery of potent CB1 allosteric modulators, which could have significant implications for developing new pharmacological agents (Khurana et al., 2014).

Application in Antiplasmodial Activity

Indoloquinoline-C11-carboxamides, structurally related to N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide, have been evaluated for their antiplasmodial activity. One study identified a specific analogue as a promising compound exhibiting good selectivity indices against malaria parasites and mammalian cell lines. The compound's mechanism of action was found to involve inhibiting hemoglobin uptake in the parasite's food vacuole, indicating potential applications in antimalarial research (Mudududdla et al., 2018).

Potential in Neurodegenerative Disease Treatment

Indole derivatives, including those similar to N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide, have been studied for their potential in treating neurodegenerative diseases. Some indole derivatives demonstrated dual effectiveness as potent ligands of the NMDA receptor and exhibited antioxidant properties, highlighting their potential as neuroprotective agents (Buemi et al., 2013).

Eigenschaften

IUPAC Name |

N-(1-ethylindol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-2-20-13-16(15-8-3-4-9-17(15)20)19-18(23)21-11-6-5-7-14(21)10-12-22/h3-4,8-9,13-14,22H,2,5-7,10-12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZLSTBSAKWFIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)